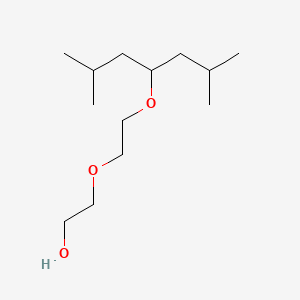

Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-

Description

"Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-" is a glycol ether derivative characterized by a branched alkoxy substituent. These compounds typically feature ethoxyethoxy chains attached to branched alkyl or aryl groups, which influence their physicochemical properties and applications. The compound is likely used in research and development (R&D) settings, as indicated for similar glycol ethers .

Properties

CAS No. |

63980-62-1 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-[2-(2,6-dimethylheptan-4-yloxy)ethoxy]ethanol |

InChI |

InChI=1S/C13H28O3/c1-11(2)9-13(10-12(3)4)16-8-7-15-6-5-14/h11-14H,5-10H2,1-4H3 |

InChI Key |

PUYQBWNBLFXRIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)OCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- typically involves the reaction of 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: It is employed in biochemical assays and as a component in certain biological buffers.

Medicine: It is investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on CAS 9036-19-3.

Toxicity and Regulatory Status

*Inferred from structurally similar compounds .

Research Findings and Key Observations

Branching Effects : Branched alkoxy groups (e.g., tetramethylbutyl or isobutyl-methylbutoxy) reduce volatility and increase hydrophobicity compared to linear analogs, making them suitable for specialized formulations .

Toxicity Trends: Larger, branched glycol ethers (e.g., CAS 9036-19-5) exhibit higher acute oral toxicity and eye irritation risks than smaller analogs like methoxyethoxy ethanol .

Environmental Impact: Nonylphenol ethoxylates highlight the trade-off between functionality and environmental persistence, prompting stricter regulations .

Notes

Biological Activity

The compound Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- , also known as a type of ethylene glycol ether, has garnered attention in various fields including pharmacology, toxicology, and environmental science. This detailed article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can be broken down into several functional groups that contribute to its biological activity. The presence of an ethylene glycol moiety enhances solubility in biological systems, while the isobutyl and methylbutoxy groups may influence lipophilicity and membrane permeability.

- Solvent Properties : Ethylene glycol ethers are known for their solvent capabilities, which can enhance the solubility of various compounds in biological assays. This property is critical in drug formulation and delivery systems.

- Interactions with Biological Membranes : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular processes such as signaling pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes, impacting metabolic pathways. For instance, inhibition of acetylcholinesterase (AChE) has been observed in related compounds, suggesting potential neuroactive properties .

Toxicological Profile

Case Studies

- Case Study 1 : A study involving the administration of ethylene glycol ethers in animal models demonstrated significant changes in liver enzyme levels, indicating potential hepatotoxicity. The results showed dose-dependent increases in liver weight and histopathological changes consistent with toxicity .

- Case Study 2 : In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. These findings suggest a potential application in cancer therapeutics .

Table 1: Summary of Biological Activities

Table 2: Toxicological Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.